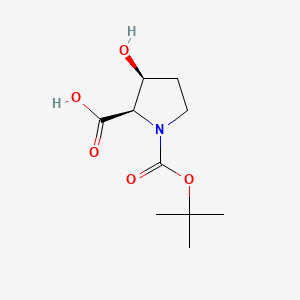

Boc-cis-3-hydroxy-D-proline

Descripción

Significance of Proline and its Hydroxylated Analogues in Biological Systems

Proline, a unique proteinogenic amino acid with a secondary amine integrated into a pyrrolidine ring, plays a critical role in the structure and function of proteins. mdpi.comwikipedia.org Its rigid five-membered ring imposes significant conformational constraints on the polypeptide backbone, influencing protein folding, stability, and the formation of specific secondary structures like β-turns and polyproline helices. wikipedia.orgfrontiersin.org

Hydroxylated proline derivatives, known as hydroxyprolines, are formed through post-translational modification of proline residues within proteins, a process crucial for the biosynthesis of collagen, the most abundant protein in mammals. nih.govoncotarget.com The presence of a hydroxyl group on the proline ring further influences the molecule's properties, including its polarity and ability to form hydrogen bonds. pku.edu.cn These hydroxylated analogues are not merely structural components; they are also involved in a variety of biological processes and have been recognized for their potential in developing new therapeutic agents. nih.govresearchgate.net For instance, they are utilized in creating peptidomimetic scaffolds for targeting enzymes and are found in several approved drugs. mdpi.com

The Role of Stereochemistry in the Functionality of Proline Derivatives

The biological activity and structural impact of proline derivatives are profoundly dictated by their stereochemistry. nih.gov The spatial arrangement of substituents on the pyrrolidine ring, including the hydroxyl group, determines the molecule's three-dimensional shape and how it interacts with biological targets. nih.gov The position and orientation (cis or trans) of the hydroxyl group on the proline ring significantly affect the conformational preferences of the pyrrolidine ring itself, a phenomenon known as ring pucker. nih.gov

This, in turn, influences the cis-trans isomerization of the adjacent peptide bond, a critical factor in protein folding and function. wikipedia.orgnih.gov For example, an exo ring pucker tends to stabilize a trans amide bond, while an endo pucker favors a cis amide bond. nih.gov The ability to control these conformational features through the synthesis of stereochemically defined proline derivatives is a powerful strategy in protein engineering and drug design. nih.gov The specific stereochemistry of a proline derivative can be the determining factor for its binding affinity and selectivity towards a particular biological target. mdpi.com

Specific Focus on Boc-cis-3-hydroxy-D-proline within the Hydroxyproline Isomer Landscape

Within the diverse family of hydroxyproline isomers, this compound stands out as a synthetically valuable building block. This compound is a non-natural amino acid derivative, meaning it is not one of the twenty common amino acids found in proteins. It features a hydroxyl group at the 3-position of the proline ring with a cis relationship to the carboxyl group, and it possesses the D-configuration at the alpha-carbon. Furthermore, the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

The Boc protecting group is crucial for its application in peptide synthesis, as it prevents the nitrogen from participating in unwanted side reactions while allowing for controlled, sequential addition of amino acids to a growing peptide chain. chemimpex.com The unique stereochemistry of cis-3-hydroxy-D-proline, combined with the Boc protecting group, makes this compound a specialized tool for creating peptides with tailored structures and functions. chemimpex.com Its incorporation can influence the conformation and stability of peptides, making it a valuable component in the design of novel therapeutics and bioactive compounds. chemimpex.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Synonym | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid |

| Molecular Formula | C10H17NO5 |

| Molecular Weight | 231.25 g/mol |

| Appearance | White to off-white powder |

| Chirality | (2R,3S) |

Research Findings and Applications

Detailed research has highlighted the utility of this compound in various areas of chemical and biological research:

Peptide Synthesis: This compound serves as a valuable building block in the synthesis of peptides. Its unique structure helps to create peptides with specific, predictable three-dimensional shapes, which is crucial for their biological activity. chemimpex.com

Drug Development: The distinct structural properties of this compound make it a key component in the design of drugs that can target specific biological pathways with high efficacy and selectivity. chemimpex.com

Propiedades

IUPAC Name |

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186132-80-9 | |

| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Boc-cis-3-hydroxy-d-proline

Chemoenzymatic Synthetic Approaches to Hydroxyprolines

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful platform for the production of complex chiral molecules. This approach has been particularly fruitful in the synthesis of hydroxyprolines, including the cis-3-hydroxy-D-proline isomer.

Ketoreductase-Catalyzed Dynamic Kinetic Resolution for Stereodivergent Synthesis

A significant advancement in the synthesis of all four stereoisomers of 3-hydroxyproline has been the application of ketoreductase (KRED)-catalyzed dynamic kinetic resolution (DKR). researchgate.netsci-hub.se This method utilizes a β-ketoester precursor which undergoes in-situ racemization, allowing a single stereoselective reduction to theoretically yield 100% of the desired diastereomer. researchgate.net

Researchers have successfully employed a panel of commercially available ketoreductases to achieve the stereodivergent synthesis of 3-hydroxyprolines with high diastereo- and enantioselectivity. researchgate.netsci-hub.se For the synthesis of the protected cis-3-hydroxy-D-proline analog, the ketoreductase KRED 119 has been shown to be particularly effective. sci-hub.se This enzymatic approach is notable for its scalability, mild reaction conditions, and straightforward product isolation. sci-hub.se

Table 1: Ketoreductase-Catalyzed Dynamic Kinetic Resolution for 3-Hydroxyproline Stereoisomers

| Target Stereoisomer | Effective Ketoreductase | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

|---|---|---|---|

| cis-L-proline analog | KRED P1B2 | >99% | >99% |

| ***cis*-D-proline analog** | KRED 119 | >99% | >99% |

| trans-L-proline analog | KRED NADH 101 | >99% | >99% |

| trans-D-proline analog | KRED 264 | 96% | 90% |

Data sourced from Prier et al., 2019. sci-hub.se

Enzymatic Hydroxylation of Proline and its Derivatives

Direct enzymatic hydroxylation of proline offers a highly regioselective and stereoselective route to hydroxyprolines. Proline hydroxylases, a class of non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, catalyze the conversion of L-proline to its hydroxylated derivatives. mdpi.com Specifically, L-proline-3-hydroxylase has been identified and utilized for the production of cis-3-hydroxy-L-proline. nih.govgoogle.comgoogle.com

While much of the research has focused on the L-isomers, the principles of enzymatic hydroxylation can be extended to produce D-isomers through the use of engineered enzymes or by starting with D-proline as a substrate. For instance, a synthetic gene encoding L-proline-3-hydroxylase from a Streptomyces species was constructed and expressed in E. coli for the biocatalytic synthesis of cis-3-hydroxy-L-proline. mdpi.com This demonstrates the potential for creating biocatalysts tailored for specific stereochemical outcomes.

Biocatalytic Synthesis of Chiral Intermediates

Biocatalysis plays a crucial role in the synthesis of chiral intermediates that can be subsequently converted to Boc-cis-3-hydroxy-D-proline. Enzymes such as lipases are employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. researchgate.net

For example, a chemoenzymatic synthesis of N-Boc protected (2S,3R)-3-hydroxy-3-methylproline involved the kinetic resolution of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine using Pseudomonas fluorescens lipase. researchgate.net This approach, which separates enantiomers by selective acylation, highlights how biocatalysis can be integrated into a multi-step synthesis to establish key stereocenters. researchgate.net The development of such biocatalytic steps is instrumental in creating efficient pathways to complex chiral molecules. uni-graz.at

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides an alternative and often complementary approach to producing enantiomerically pure compounds. These methods rely on chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction.

Sharpless Asymmetric Epoxidation as a Key Stereocontrol Step

The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of epoxides from allylic alcohols. This reaction has been a key step in several total syntheses of 3-hydroxyproline isomers. thieme-connect.comsciforum.net By selecting the appropriate chiral diethyl tartrate (DET) ligand, either enantiomer of the epoxide can be obtained from the same allylic alcohol precursor. thieme-connect.com

In a synthesis of all four stereoisomers of 3-hydroxyproline, Sharpless asymmetric epoxidation of a common allylic alcohol precursor using (+)-diethyl L-tartrate afforded the (2R,3S)-epoxy alcohol, which was a key intermediate for the "anti" isomers. thieme-connect.com By simply switching to D-(–)-DET, the enantiomeric epoxy alcohol was produced, leading to the other set of stereoisomers. thieme-connect.com This flexibility is a major advantage of the Sharpless methodology in stereodivergent synthesis. Subsequent chemical transformations, including cyclization and deprotection steps, yield the final hydroxyproline products. thieme-connect.comsciforum.net

Intramolecular Cyclization Processes

Intramolecular cyclization is a common strategy for constructing the pyrrolidine ring of proline and its derivatives. nih.gov These reactions can be designed to control the stereochemistry at the newly formed stereocenters. The cyclization can proceed through various mechanisms, including nucleophilic substitution (C-N bond formation) or anionic, cationic, or radical processes (C-C bond formation). nih.gov

In the context of 3-hydroxyproline synthesis, an intramolecular cyclization of an amino epoxide, derived from a Sharpless epoxidation, is a frequently employed strategy. sciforum.net For instance, the synthesis of cis-3-hydroxy-L-proline has been achieved from β-alanine through a synthetic sequence that includes the formation of an epoxy carboxylic acid followed by intramolecular cyclization. sciforum.net Another approach involves the intramolecular cyclization of a linear precursor where a mesylate intermediate is displaced by an amino group to form the pyrrolidine ring. nih.gov The stereochemistry of the starting material, often established by a preceding asymmetric step, dictates the final stereochemistry of the cyclized product.

Amino-Zinc-Ene-Enolate Cyclization

Synthesis from Chiral Pool Starting Materials

The use of readily available chiral molecules as starting materials provides an efficient route to enantiomerically pure target molecules.

A straightforward synthesis of cis-3-hydroxy-L-proline has been accomplished starting from the inexpensive amino acid β-alanine. sciforum.net A key step in this synthesis is the Sharpless asymmetric epoxidation of an allylic alcohol derived from β-alanine. sciforum.net The resulting chiral epoxide is then cyclized intramolecularly to produce trans-3-hydroxy-L-proline, which has been previously converted to the desired cis-3-hydroxy-L-proline. sciforum.net More recently, a dynamic kinetic reduction approach using ketoreductase (KRED) enzymes on a ketoester prepared from N-Boc-β-alanine has been shown to produce all four stereoisomers of 3-hydroxyproline with high diastereopurity and enantiopurity. sci-hub.se

L-malic acid serves as another valuable chiral precursor for the stereoselective synthesis of hydroxyproline isomers. A short, stereoselective synthesis of (−)-(2S,3S)-3-hydroxyproline has been achieved where the chirality is derived from L-malic acid. researchgate.net A pivotal step in this synthesis is the highly stereoselective reductive cyanation of an intermediate derived from L-malic acid. researchgate.net

Synthesis from β-Alanine

Intermolecular Cyclization Approaches, including Michael-Addition/Alkylation Sequences

Intermolecular strategies involve the construction of the pyrrolidine ring through the reaction of two separate molecular entities.

One prominent intermolecular approach is the condensation of diethyl N-acetylaminomalonate with α,β-unsaturated aldehydes. nih.gov This Michael addition/alkylation sequence results in a mixture of N-Boc-proline diastereoisomers after a three-step process. nih.gov The cis and trans derivatives can be separated through selective saponification of the less sterically hindered trans isomer. nih.gov Alternatively, coupling the racemic mixture to α-methylbenzylamine has been used to obtain optically pure compounds. nih.gov

The key features of this approach are:

Reactants: Diethyl N-acetylaminomalonate and an α,β-unsaturated aldehyde nih.gov

Key Reactions: Michael addition followed by intramolecular alkylation nih.gov

Product: A mixture of cis- and trans-3-substituted prolines nih.gov

Separation/Resolution: Selective saponification or use of a chiral auxiliary nih.gov

Organocatalytic asymmetric versions of this reaction have also been developed, utilizing chiral pyrrolidine derivatives as catalysts to achieve high enantioselectivity (90%–99% ee) and good yields (67%–77%). nih.gov

Protecting Group Strategies in the Synthesis of this compound

The selection and manipulation of protecting groups are critical in the multi-step synthesis of this compound. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atom of the proline ring. chemimpex.comorganic-chemistry.org Its stability under a wide range of reaction conditions, except for strong acids, makes it suitable for syntheses involving various reagents. organic-chemistry.org

In many synthetic routes, the Boc group is introduced early to protect the secondary amine of the proline precursor. For instance, in syntheses starting from hydroxyproline isomers, the nitrogen is often protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgacs.org This protection strategy is crucial for preventing unwanted side reactions at the nitrogen atom during subsequent functional group manipulations, such as oxidation of the hydroxyl group or esterification of the carboxylic acid.

The hydroxyl group at the C-3 position also requires protection in certain synthetic pathways to prevent its interference with reactions at other sites. Common protecting groups for the hydroxyl function include silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, or acyl groups. The choice of the hydroxyl protecting group depends on its compatibility with the planned reaction sequence and the ease of its selective removal without affecting the Boc group or other functionalities in the molecule.

An orthogonal protecting group strategy is often necessary, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org For example, a base-labile protecting group for the hydroxyl function can be used in conjunction with the acid-labile Boc group. This allows for the selective modification of the hydroxyl group after the main carbon skeleton has been assembled.

The following table summarizes common protecting groups used in the synthesis of this compound and its intermediates:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) organic-chemistry.org |

| Amino | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) sciforum.net |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride ions (e.g., TBAF) nih.gov |

| Hydroxyl | Trityl | Trt | Mild acidic conditions nih.gov |

| Carboxyl | Benzyl ester | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

| Carboxyl | Methyl or Ethyl ester | Me or Et | Saponification (e.g., LiOH, NaOH) |

Purification and Enantiomeric Enrichment Techniques

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules like this compound for their application in pharmaceuticals and other biologically active compounds. Several techniques are employed for the purification and enantiomeric enrichment of this compound and its precursors.

One of the classical and industrially viable methods for resolving racemic mixtures of amino acids is through the formation of diastereomeric salts. google.com This technique takes advantage of the different physical properties, such as solubility, between diastereomers. nii.ac.jp

In the context of proline derivatives, a racemic mixture of a proline intermediate can be reacted with a chiral resolving agent, which is typically an optically active acid or base. google.comnii.ac.jp For instance, a racemic carboxylic acid intermediate can be treated with a chiral amine to form a pair of diastereomeric salts. These salts, having different spatial arrangements, exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. nii.ac.jpnih.gov After separation, the desired diastereomer is treated with an acid or base to liberate the enantiomerically pure proline derivative. The resolving agent can often be recovered and reused.

Chromatographic techniques are powerful tools for the separation of enantiomers. csic.es Chiral chromatography, in particular, has become an indispensable method for both analytical and preparative-scale separations of chiral compounds.

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus their separation. For Boc-protected amino acids, various types of CSPs can be employed, including those based on cyclodextrins, proteins, or synthetic chiral polymers. sigmaaldrich.com The choice of the CSP and the mobile phase is crucial for achieving optimal separation.

In some synthetic strategies, a racemic intermediate of this compound can be derivatized with a chiral auxiliary to form diastereomers, which can then be separated using standard chromatographic techniques like silica gel chromatography. csic.es After separation, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

Enzymatic resolution is another powerful technique that can be considered a form of kinetic chromatographic resolution. Specific enzymes can selectively act on one enantiomer of a racemic mixture, leading to the separation of the desired enantiomer. For example, lipases have been used for the kinetic resolution of proline precursors. researchgate.net

The table below outlines the key features of these purification and enrichment techniques:

| Technique | Principle | Advantages | Common Applications |

| Diastereomeric Salt Formation | Formation of salts with a chiral resolving agent, leading to diastereomers with different solubilities. nii.ac.jp | Scalable, cost-effective for industrial production. google.com | Resolution of racemic carboxylic acids or amines. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | High resolution, applicable to a wide range of compounds. | Analytical and preparative separation of enantiomers. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. researchgate.net | High enantioselectivity, mild reaction conditions. | Kinetic resolution of esters or amides. |

Conformational Analysis and Stereoelectronic Effects in Boc-cis-3-hydroxy-d-proline

Influence of the cis-3-Hydroxyl Group on Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and exists in various puckered conformations, primarily described as Cγ-exo and Cγ-endo puckers. researchgate.netnih.gov The orientation of the substituents on the ring significantly influences which pucker is favored. In the case of Boc-cis-3-hydroxy-D-proline, the cis-3-hydroxyl group plays a crucial role in determining the ring's conformation.

Substituents on the proline ring can exert both steric and stereoelectronic effects that modulate the puckering equilibrium. nih.gov For 3-substituted prolines, the nature and stereochemistry of the substituent are critical. mdpi.com A cis-3-methyl substituent, for instance, has been shown to stabilize the Cγ-endo pucker due to steric interactions. mdpi.com While not a methyl group, the hydroxyl group in this compound also influences the ring's conformational preference. The presence of an electron-withdrawing group like a hydroxyl can affect the puckering through stereoelectronic effects. wisc.edutdx.cat

Studies on related 3-hydroxyproline isomers have shown that they can impact the stability of larger structures like the collagen triple helix, indicating a direct link between the 3-hydroxyl group's orientation and the resulting ring pucker. nih.govwisc.edu The specific cis configuration of the hydroxyl group in this compound dictates a particular spatial arrangement that favors certain ring conformations over others, thereby predisposing the molecule to adopt specific three-dimensional structures.

Stereoelectronic Interactions within the this compound Moiety

The electronegative oxygen atom of the hydroxyl group prefers to be positioned gauche (at a 60° dihedral angle) to the electron-rich amide nitrogen in the pyrrolidine ring. wisc.edu This orientation allows for a stabilizing hyperconjugative interaction, where electron density is delocalized. This effect has been well-documented in 4-hydroxyproline, where it preorganizes the residue into a conformation suitable for the collagen triple helix. wisc.edunih.gov

In 3-hydroxyproline derivatives, a similar inductive effect from the hydroxyl group is observed. wisc.edu This can influence the strength of potential hydrogen bonds and other non-covalent interactions within a peptide chain. wisc.edu The interplay of these stereoelectronic forces contributes significantly to the conformational stability of peptides containing this modified amino acid.

Impact of Conformation on Peptide and Protein Structure

The incorporation of proline and its derivatives into a peptide sequence has profound consequences for the resulting secondary and tertiary structure. worldscientific.compku.edu.cn The rigid ring of proline restricts the backbone dihedral angle φ, and the presence of substituents can further constrain the conformational freedom of the peptide chain. nih.govmdpi.com

In one study, a peptide with a protected cis-3-hydroxy-D-proline adopted a β-hairpin structure. researchgate.net Interestingly, upon deprotection of the hydroxyl group, the structure was retained in a nonpolar solvent but changed in a polar solvent, highlighting the role of the hydroxyl group in solvent-dependent conformational switching. researchgate.net This ability to influence and stabilize specific peptide conformations makes this compound a valuable tool in peptide design and engineering. The conformational bias imparted by this amino acid can be harnessed to create peptides with enhanced stability and specific biological activities. chemimpex.comsci-hub.se

Computational Studies on Conformation and Stability

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for investigating the conformational preferences and stability of molecules like this compound. wisc.edubiorxiv.org These studies can provide detailed insights into the energetic landscape of different ring puckers and rotamers.

Computational analyses of various substituted prolines have confirmed the significant role of stereoelectronic effects in determining conformational preferences. researchgate.netacs.org For example, calculations on N-acetyl F-Hyp methyl esters, which have both fluorine and hydroxyl substituents, revealed that the arrangement of these groups dictates the favored ring pucker. researchgate.net

Below is a table summarizing the conformational effects of substituents on the proline ring, drawn from various studies.

| Proline Derivative | Substituent Position | Substituent | Predominant Ring Pucker | Impact on Peptide Structure | Reference |

| This compound | cis-3 | -OH | Influences pucker, context-dependent | Can induce β-hairpins and β-turns | researchgate.net |

| 4(R)-hydroxy-L-proline (Hyp) | trans-4 | -OH | Cγ-exo | Stabilizes collagen triple helix | wisc.eduresearchgate.net |

| (2S,4S)-4-fluoroproline | cis-4 | -F | Cγ-endo | Hyperstabilizes triple helix | wisc.edu |

| (2S,4R)-4-fluoroproline | trans-4 | -F | Cγ-exo | Hyperstabilizes triple helix | wisc.edu |

| cis-3-methylproline | cis-3 | -CH3 | Cγ-endo | Restricts ψ angle | mdpi.com |

Applications of Boc-cis-3-hydroxy-d-proline in Peptide and Natural Product Synthesis

Incorporation into Peptide Sequences for Conformation Control and Stability Enhancement

NMR conformational studies have revealed that the 3-hydroxyl group can participate in intramolecular hydrogen bonding, which can stabilize specific turn structures. researchgate.net For instance, in a polar solvent like DMSO-d(6), a peptide containing a deprotected cis-3-hydroxy-D-proline was observed to form a pseudo β-turn-like nine-membered ring structure. researchgate.net This was due to an intramolecular hydrogen bond between the amide proton of a neighboring leucine residue and the hydroxyl group of the proline derivative. researchgate.net Such interactions are crucial for inducing and stabilizing β-turns, a common secondary structure motif in proteins and biologically active peptides. nih.govworldscientific.com

The presence of an electron-withdrawing substituent, such as the hydroxyl group at the C3 position of the proline ring, can also influence the trans/cis ratio of the preceding peptide bond. researchgate.net This isomerization is a key factor in protein folding and function. By favoring a particular isomer, Boc-cis-3-hydroxy-D-proline can guide the peptide into a desired conformation, thereby enhancing its structural integrity and stability. nih.gov This conformational control is instrumental in the design of peptidomimetics and for improving the properties of therapeutic peptides. nih.gov

Table 1: Conformational Effects of Incorporating Hydroxyproline Derivatives

| Proline Derivative | Key Conformational Influence | Resulting Structure | Reference |

| cis-3-hydroxy-D-proline | Intramolecular hydrogen bonding of the hydroxyl group | Pseudo β-turn-like structure | researchgate.net |

| Substituted Prolines | Restriction of ϕ and ψ dihedral angles | Stabilization of β-turns and helices | nih.gov |

| Proline in general | High propensity for cis amide bond | Induces β-turns (Type VI) | worldscientific.com |

Utilization in the Synthesis of Biologically Active Peptides

The ability of this compound to induce specific conformations is leveraged in the synthesis of biologically active peptides to enhance their potency and selectivity. chemimpex.com By constraining a peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, leading to improved affinity.

An example of its application is in the development of peptide-based therapeutics. The introduction of this modified amino acid can lead to peptides with enhanced stability against proteolytic degradation, a major hurdle in the development of peptide drugs. The constrained nature of the proline ring and the potential for intramolecular interactions can shield the peptide backbone from enzymatic cleavage.

Furthermore, its use has been explored in the creation of foldamers, which are non-natural oligomers that mimic the structure of proteins. nih.gov For instance, γ-peptide hexamers synthesized using a derivative of cis-4-amino-L-proline, which can be prepared from hydroxyproline, were shown to adopt a stable, turn-like folded secondary structure in aqueous solutions. nih.gov This stability was attributed to the rigid prolyl scaffold. nih.gov Such stable, structured peptides have potential applications as cell-penetrating peptides, offering advantages in terms of lower toxicity and improved protease resistance. nih.gov

Role as a Chiral Building Block in Natural Product Total Synthesis

This compound serves as a valuable chiral starting material in the total synthesis of various natural products. chemimpex.comresearchgate.net Its pre-defined stereochemistry and functional groups make it an attractive precursor for constructing complex molecular architectures.

The synthesis of both diastereomeric 3-hydroxy-D-prolines has been achieved from D-mannitol, highlighting its accessibility from the chiral pool. nih.gov This synthetic versatility allows for its use in the construction of natural products containing a substituted pyrrolidine ring system. For example, the total synthesis of natural cis-3-hydroxy-L-proline has been reported starting from D-glucose, demonstrating the utility of carbohydrate-based approaches to access this important chiral building block. researchgate.net A key step in this synthesis involved an intramolecular S(N)2 cyclization to form the pyrrolidine ring with the desired stereochemistry. researchgate.net

This amino acid derivative is a component of the antibiotic teleomycin, making its synthesis a target of interest. sciforum.net Synthetic strategies towards cis-3-hydroxy-L-proline have been developed using Sharpless asymmetric epoxidation as a key step, starting from β-alanine. sciforum.net These examples underscore the importance of this compound and its enantiomer as versatile chiral synthons for the efficient and stereocontrolled synthesis of complex natural products.

Compatibility with Standard Peptide Coupling Reagents and Methodologies

A significant advantage of this compound in peptide synthesis is its compatibility with standard coupling reagents and methodologies. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is stable under a wide range of reaction conditions and can be readily removed when needed.

The coupling of this compound can be efficiently achieved using common carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency. uniurb.ituni-kiel.de Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective for coupling this sterically hindered secondary amino acid. researchgate.net

It is noted that coupling to the secondary amine of a proline derivative can sometimes be challenging. researchgate.net However, the use of appropriate activating agents and reaction conditions, such as pre-activation of the carboxylic acid with HATU before adding the amine component and ensuring the presence of a sufficient amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), can lead to high coupling yields. researchgate.net The hydroxyl group on the proline ring is generally compatible with these coupling conditions, although it may require protection in some synthetic strategies to avoid side reactions.

Table 2: Common Coupling Reagents Compatible with Boc-Proline Derivatives

| Reagent Class | Examples | Additives/Considerations | Reference |

| Carbodiimides | DCC, DIC | HOBt, HOAt to suppress racemization | uniurb.ituni-kiel.de |

| Uronium/Aminium Salts | HATU, PyBOP | Pre-activation, sufficient base (e.g., DIEA) | researchgate.net |

| Phosphonium Salts | PyAOP, PyBOP | Alternative to uronium salts | researchgate.net |

| Acyl Halides | Pivaloyl chloride, SOCl2 | In-situ formation, requires careful control of base | researchgate.net |

Boc-cis-3-hydroxy-d-proline in Drug Discovery and Development

Design and Synthesis of Conformationally Constrained Peptidomimetics

The incorporation of Boc-cis-3-hydroxy-D-proline is a key strategy in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The rigid pyrrolidine ring of proline, combined with the stereospecific placement of the 3-hydroxyl group, introduces predictable conformational biases into the peptide backbone. nih.govmdpi.com

Research has shown that the hydroxyl group in cis-3-hydroxy-d-proline plays a significant role in determining the three-dimensional structure of peptides. researchgate.net For instance, in polar solvents, the hydroxyl group can form intramolecular hydrogen bonds, which can stabilize specific secondary structures like β-turns. researchgate.net The ability to enforce such turns is critical in mimicking the bioactive conformation of peptides that interact with biological receptors. mdpi.com The synthesis of these peptidomimetics often involves standard solid-phase or solution-phase peptide synthesis techniques, where this compound is incorporated as a specialized building block. chemimpex.com The Boc protecting group ensures its compatibility with common coupling reagents under mild conditions. chemimpex.com

Table 1: Influence of 3-Substituted Prolines on Peptide Conformation

| Proline Derivative | Key Structural Feature | Resulting Conformational Effect | Reference |

|---|---|---|---|

| cis-3-Hydroxy-d-proline | Hydroxyl group at C3 | Can form intramolecular hydrogen bonds, stabilizing pseudo β-turn-like structures. | researchgate.net |

| cis-3-Methyl-proline | Methyl group at C3 | Stabilizes Cγ-endo puckering and restricts the ψ angle, destabilizing γ-turns. | mdpi.com |

| General 3-Substituted Prolines | Substitution at C3 | The nature, bulkiness, and configuration of the substituent strongly influence local peptide geometry, particularly β-turn stabilization. | mdpi.com |

Applications in Targeting Specific Biological Pathways

The unique structural properties of this compound make it a valuable component in designing drugs aimed at specific biological pathways. chemimpex.com By creating conformationally constrained peptidomimetics, researchers can develop highly selective ligands for biological targets such as receptors and enzymes. mdpi.com The fixed conformation reduces the entropic penalty upon binding, potentially leading to higher affinity and specificity compared to flexible peptide counterparts. This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate. The use of proline chimeras allows for the combination of conformational restriction with the presentation of various side chains needed for molecular recognition at the target site. mdpi.com

Development of Enzyme Inhibitors and Receptor Agonists

Proline analogs are widely used in the design of enzyme inhibitors and receptor agonists. bocsci.com The conformational constraints imposed by incorporating derivatives like this compound are instrumental in orienting the necessary pharmacophoric groups into a bioactive conformation that fits precisely into an enzyme's active site or a receptor's binding pocket. For example, bicyclic proline analogues, which share the principle of conformational restriction, have been integral to the development of inhibitors for enzymes like the hepatitis C virus NS3 protease. csic.es By locking a portion of the molecule into a predefined shape, these proline derivatives help create potent and selective inhibitors. bocsci.comcsic.es

Role in Neuroprotection and Neurodegenerative Disease Research

In the field of neuroscience, this compound is utilized in research related to neuroprotection and the study of neurodegenerative diseases. chemimpex.com Neurodegenerative diseases often involve complex pathological pathways, and developing targeted therapies is a significant challenge. nih.govnih.gov The ability to synthesize structurally precise peptidomimetics using this compound allows researchers to probe specific protein-protein interactions or receptor functions within the central nervous system. chemimpex.com This approach is valuable for designing molecules that could potentially interfere with disease progression or offer neuroprotective effects by selectively modulating neuronal pathways. chemimpex.comacs.org

Integration into Modified Proteins and Biopharmaceuticals

This compound is also used in biotechnology for the production of modified proteins and biopharmaceuticals. chemimpex.com Incorporating such non-natural amino acids can confer enhanced stability, improved folding characteristics, and greater resistance to proteolytic degradation. chemimpex.combocsci.com The hydroxylation of proline residues is a natural post-translational modification critical for the stability of proteins like collagen. nih.gov By strategically placing synthetic hydroxyproline derivatives into recombinant proteins, scientists can create more robust and effective biopharmaceuticals, addressing common challenges in drug formulation and delivery. chemimpex.com

Utilization as Linker Technologies in Drug Conjugates

The rigid structure of proline derivatives makes them attractive candidates for use as chemical linkers, which connect different parts of a complex therapeutic agent.

Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that consist of a monoclonal antibody connected to a highly potent cytotoxic payload via a chemical linker. fujifilm.com The linker's role is critical: it must be stable in circulation but allow for the release of the payload inside the target cancer cell. bocsci.com

While specific data on the use of this compound in this context is limited, its close analogs, such as N-Boc-cis-4-hydroxy-D-proline, are employed as non-cleavable ADC linkers. fujifilm.commedchemexpress.commedchemexpress.com These proline-based linkers provide a rigid scaffold that helps control the spatial relationship between the antibody and the drug. Non-cleavable linkers remain intact until the entire antibody is degraded within the lysosome of the cancer cell, releasing the payload as a drug-linker-amino acid complex. nih.gov This strategy can result in ADCs with improved stability and a different bystander effect profile compared to those with cleavable linkers. bocsci.comnih.gov

Table 2: Core Components of an Antibody-Drug Conjugate (ADC)

| Component | Function | Example(s) | Reference |

|---|---|---|---|

| Antibody | Targets a specific antigen on the surface of diseased cells, providing specificity. | Trastuzumab | bocsci.com |

| Linker | Covalently connects the antibody to the cytotoxic payload; influences stability and release mechanism. | Thioether (non-cleavable), Valine-Citrulline (cleavable) | bocsci.comnih.gov |

| Payload (Cytotoxin) | A highly potent small molecule drug that kills the target cell upon release. | Auristatins, Maytansinoids | fujifilm.com |

This compound in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. bocsci.com These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker. nih.gov One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. nih.gov

A critical component in the design of effective PROTACs is the E3 ligase ligand. Among the more than 600 E3 ligases in the human genome, only a handful have been successfully recruited for targeted protein degradation, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most widely used. nih.govbocsci.com

Small molecules derived from hydroxyproline are a cornerstone for designing ligands that bind to the VHL E3 ligase. nih.govchemrxiv.org The hydroxyproline scaffold is recognized by the VHL protein, mimicking the binding of its natural substrate, the hypoxia-inducible factor 1α (HIF-1α). google.comresearchgate.net The specific stereochemistry of the hydroxyproline derivative is absolutely critical for effective molecular recognition and binding affinity to VHL. acs.org

While the naturally occurring (2S, 4R)-4-hydroxyproline (Hyp) is the most common and potent building block for VHL ligands, research has expanded to include non-natural isomers to explore new chemical space and modulate PROTAC properties. nih.govacs.org this compound is one such synthetic amino acid derivative investigated in this context. chemimpex.comsci-hub.se It features a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and solubility during synthesis, a hydroxyl group at the 3-position instead of the more common 4-position, and a cis and D-configuration, which contrasts with the trans-L configuration of the natural VHL ligand core. chemimpex.comsci-hub.se

Research into the stereodivergent synthesis of 3-hydroxyprolines has been pursued specifically to support drug development programs by providing access to all four possible stereoisomers, including the D-series. sci-hub.se This enables a systematic investigation of how each isomer impacts biological activity. While many reported PROTACs utilize the standard 4-hydroxyproline scaffold, the use of derivatives like this compound represents an important strategy for developing next-generation degraders with potentially improved therapeutic profiles. researchgate.netacs.org

Research Findings on Hydroxyproline Derivatives in VHL Ligands

The development of VHL ligands is a key area of research in the PROTAC field. The table below summarizes key characteristics and findings related to different hydroxyproline scaffolds used in creating VHL-recruiting PROTACs.

| Compound/Scaffold | Stereochemistry | Role in PROTACs | Key Research Findings |

| (2S,4R)-4-hydroxyproline (Hyp) | trans-L | The standard, high-affinity building block for VHL ligands (e.g., VH032). rsc.org | Forms essential hydrogen bonds within the VHL binding pocket, leading to potent and efficient degradation of various target proteins. acs.orgacs.org |

| (2R,4R)-4-hydroxy-D-proline | cis-D | Used as an intermediate in synthesizing PROTAC linkers and as a scaffold for VHL ligands. medchemexpress.combocsci.com | The change in stereochemistry is explored to modulate binding and degradation kinetics. |

| (3R,4S)-3-fluoro-4-hydroxyproline | Not specified | A bioisosteric replacement for Hyp in VHL ligands. acs.org | PROTACs incorporating this moiety showed comparable affinity and cellular activity to the parent Hyp-containing compounds. acs.org |

| (3S,4S)-3-fluoro-4-hydroxyproline | Not specified | A stereoisomer used in VHL ligands. acs.org | Despite a ~20-fold loss in binding affinity to VHL, its incorporation into the PROTAC MZ1 led to highly selective Brd4 degradation at nanomolar concentrations. acs.org |

| cis-3-hydroxy-D-proline | cis-D | A non-natural isomer synthesized for drug discovery programs. sci-hub.se | Serves as a tool to investigate how significant alterations to the core scaffold impact VHL binding and PROTAC activity. sci-hub.se |

Future Perspectives and Research Directions

Development of Novel Stereoselective Synthetic Routes

The precise spatial arrangement of the hydroxyl group in Boc-cis-3-hydroxy-D-proline is critical to its function in influencing peptide conformation. chemimpex.com Consequently, the development of efficient and highly stereoselective synthetic methods is a primary focus of ongoing research. Current strategies often begin from readily available precursors like D-glucose or employ enzymatic reactions to achieve the desired stereochemistry. researchgate.net

Future efforts are directed towards creating more streamlined and scalable synthetic pathways. A significant area of interest is the use of biocatalysis, particularly ketoreductases (KREDs), which can convert cyclic ketoesters into specific stereoisomers of hydroxyproline with high diastereoselectivity and enantioselectivity through dynamic kinetic reduction. sci-hub.se This enzymatic approach offers mild reaction conditions and simplified product isolation. sci-hub.se Another promising avenue involves organocatalytic asymmetric reactions, which have proven to be highly enantioselective in producing substituted prolines. mdpi.com Researchers are also exploring intramolecular cyclization processes, such as the highly stereospecific amino-zinc-ene-enolate cyclization, to construct the pyrrolidine ring with precise control over the stereochemistry. mdpi.com

These advanced synthetic strategies aim to improve yields, reduce the number of steps, and provide access to a wider array of proline analogs for diverse applications. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Approaches for Hydroxyproline Derivatives

| Synthetic Method | Key Features | Precursors/Reagents | Stereoselectivity | Reference |

|---|---|---|---|---|

| Enzymatic Dynamic Kinetic Reduction | Utilizes ketoreductases for high stereocontrol. | Cyclic ketoesters, KRED enzymes | High diastereo- and enantioselectivity | sci-hub.se |

| Synthesis from Chiral Pool | Starts from readily available chiral molecules. | D-glucose, L-malic acid | High stereoselectivity based on starting material | researchgate.net |

| Organocatalytic Cyclization | Employs small organic molecules as catalysts. | α,β-unsaturated aldehydes, chiral pyrrolidines | Excellent enantioselectivity (90-99% ee) | mdpi.com |

| Intramolecular Cyclization | Forms the ring via intramolecular bond formation. | N-homoallyl-α-amino benzylester, organozinc reagents | High stereospecificity (cis-stereochemistry) | mdpi.com |

| Deoxyfluorination & Nucleophilic Substitution | For creating fluorinated proline analogs. | (2S,4R)-N-Boc-4-hydroxy-l-proline, morpholinosulfur trifluoride | Highly selective for cis or trans isomers | acs.org |

Exploration of New Biological Targets and Therapeutic Applications

The unique structural properties of this compound make it a valuable component in designing molecules that target specific biological pathways. chemimpex.com Its incorporation into peptides can stabilize secondary structures like β-turns and polyproline helices, which is crucial for interacting with biological targets. mdpi.com This has led to its use in developing biologically active compounds and pharmaceuticals. chemimpex.com

Current and future research focuses on several key therapeutic areas:

Neuroscience : The compound is being utilized in studies related to neuroprotection and neurodegenerative diseases, aiming to provide insights for potential treatments. chemimpex.com

Oncology : As a proline analog, it can be incorporated into inhibitors of specific enzymes or protein-protein interactions relevant to cancer. For instance, proline derivatives are being used to develop inhibitors for the amino acid transporter ASCT2, which is a target in certain cancers. pnas.org

Drug Delivery and Advanced Therapeutics : There is growing interest in using hydroxyproline derivatives like N-Boc-cis-4-hydroxy-D-proline as non-cleavable linkers in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com These technologies represent the next generation of precision medicine, and the proline scaffold provides the necessary structural rigidity and chemical handles for connecting antibodies or E3 ligase ligands to therapeutic payloads. medchemexpress.com

Antimicrobials and Antivirals : The conformational constraints imposed by this amino acid can be exploited to design peptidomimetics that mimic the binding epitopes of natural peptides involved in host-pathogen interactions.

Exploration into these areas will likely reveal new protein targets and expand the therapeutic potential of biomolecules containing this unique amino acid derivative.

Advanced Structural Characterization of this compound-Containing Biomolecules

Future research will likely involve more sophisticated NMR experiments and other high-resolution structural biology techniques, such as X-ray crystallography and Cryogenic Electron Microscopy (cryo-EM). Cryo-EM, in particular, is becoming increasingly powerful for determining the structures of large protein complexes, such as the hASCT2 transporter in complex with proline-derivative inhibitors. pnas.org These methods will provide detailed atomic-level insights into how the incorporation of this compound affects:

Peptide backbone folding : Stabilizing specific secondary structures like β-turns or helices. mdpi.com

Side-chain orientation : Influencing the presentation of other amino acid side chains for interaction with biological targets.

Solvent interactions : The hydroxyl group can modulate solubility and interactions with water molecules. researchgate.net

This detailed structural information is invaluable for understanding the mechanism of action and for the further optimization of lead compounds.

Computational Design and Predictive Modeling for Structure-Activity Relationships

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design-synthesis-test cycle. unicamp.br For this compound, computational approaches are crucial for understanding and predicting its influence on the biological activity of larger molecules.

Key computational methods applied in this context include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. For proline derivatives targeting the ASCT2 transporter, docking studies predicted that cis isomers would be more potent than their trans counterparts, a hypothesis later confirmed experimentally. pnas.org

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of molecules over time, helping to characterize different binding modes and conformational changes in both the ligand and the target protein. pnas.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models aim to correlate the chemical structure of compounds with their biological activity. unicamp.br By developing 3D-QSAR models, researchers can identify key structural features of proline-containing molecules that are critical for activity, guiding the design of new, more potent derivatives. unicamp.brmdpi.com

Free Energy Calculations : Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the free energy of binding for a ligand to its target, providing a quantitative measure of binding affinity that can be used to rank potential drug candidates. pnas.org

Future research will focus on developing more accurate and predictive computational models. By integrating machine learning and artificial intelligence with these established computational methods, it will become possible to more rapidly screen virtual libraries of compounds containing this compound and to design novel molecules with optimized therapeutic properties from the ground up.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Boc-cis-4-hydroxy-D-proline |

| D-glucose |

| L-malic acid |

| (2S,4R)-N-Boc-4-hydroxy-l-proline |

Q & A

Q. How should researchers document synthetic procedures for reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing solvent volumes, catalyst loadings, and reaction times in the main text. Provide supplementary information for rare procedures (e.g., cryogenic reactions). Include spectra for new compounds and purity thresholds (e.g., >95% by HPLC) .

Tables

Table 1. Key Analytical Parameters for Boc-cis-3-hydroxy-D-proline Characterization

Table 2. Common Pitfalls in Boc-cis-3-hydroxy-D-proline Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.